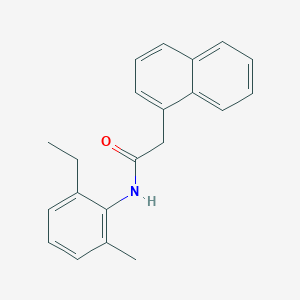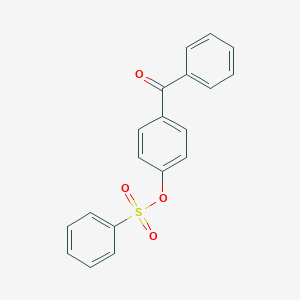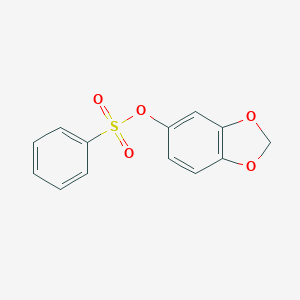
N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide, also known as EMNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMNA is a non-steroidal anti-inflammatory drug that has been shown to exhibit anti-inflammatory and analgesic effects in various animal models.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is its anti-inflammatory and analgesic effects. N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation, including carrageenan-induced paw edema and adjuvant-induced arthritis. It has also been shown to exhibit analgesic effects in animal models of pain, including the hot plate and tail flick tests.
Another area of research is the potential use of N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide in cancer therapy. N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit anti-proliferative effects in various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
作用機序
The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response and pain perception. By inhibiting COX activity, N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the inflammatory response.
実験室実験の利点と制限
One of the major advantages of N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide is its potent anti-inflammatory and analgesic effects. It has been shown to be effective in various animal models of inflammation and pain, making it a valuable tool for researchers studying these areas. Additionally, N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit anti-proliferative effects in cancer cells, making it a potential chemotherapeutic agent.
However, there are also limitations to the use of N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide in lab experiments. One limitation is its solubility in aqueous solutions. N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide is poorly soluble in water, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide. One area of research is the development of more efficient synthesis methods for N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide. This could potentially lead to the development of new analogs with improved pharmacological properties.
Another area of research is the elucidation of the exact mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide. This could help to identify potential new targets for drug development and improve the understanding of its anti-inflammatory and analgesic effects.
Finally, there is potential for further research on the use of N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide in cancer therapy. Additional studies could help to identify the optimal dosing and administration regimens for N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide in cancer treatment, as well as potential synergies with other chemotherapeutic agents.
Conclusion:
In conclusion, N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits potent anti-inflammatory and analgesic effects, as well as anti-proliferative effects in cancer cells. While there are limitations to its use in lab experiments, there are also several future directions for research that could lead to the development of new analogs with improved pharmacological properties and potential new targets for drug development.
合成法
N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide can be synthesized via a multistep reaction starting from 2-naphthol and 2-ethyl-6-methylaniline. The reaction involves the conversion of 2-naphthol to its corresponding ester via reaction with acetyl chloride. The ester is then reacted with 2-ethyl-6-methylaniline in the presence of sodium hydride to yield the final product, N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide.
特性
分子式 |
C21H21NO |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H21NO/c1-3-16-10-6-8-15(2)21(16)22-20(23)14-18-12-7-11-17-9-4-5-13-19(17)18/h4-13H,3,14H2,1-2H3,(H,22,23) |
InChIキー |
OQZSRCVNZAVDNZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC=CC3=CC=CC=C32)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC=CC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)
